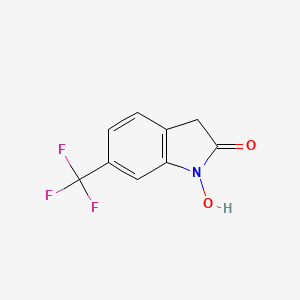

1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Description

Significance of Indolin-2-one Derivatives in Modern Medicinal Chemistry and Drug Discovery

The indolin-2-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. ekb.egresearchgate.net Derivatives of this core are prevalent in numerous natural products and have been successfully developed into key pharmaceuticals. researchgate.netresearchgate.net Their versatility has led to the discovery of compounds with a broad spectrum of pharmacological activities. researchgate.netajchem-b.com

One of the most notable applications of the indolin-2-one scaffold is in oncology. growingscience.com Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers, features this core structure. ekb.egekb.eg Many 3-substituted indolin-2-one derivatives have been developed as potent and specific inhibitors of various protein kinases, which are crucial targets in cancer therapy. ekb.eg Beyond cancer, these derivatives have demonstrated significant potential in treating a host of other conditions, including neurodegenerative diseases like Alzheimer's, inflammation, and microbial infections. nih.govnih.govresearchgate.net The indolin-2-one framework serves as a robust foundation for creating diverse molecular libraries aimed at discovering new and effective therapeutic agents. ekb.eg

Table 1: Reported Biological Activities of Indolin-2-one Derivatives

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer / Antitumor | Oncology | researchgate.netgrowingscience.comnih.gov |

| Anti-inflammatory | Immunology | ajchem-b.comnih.gov |

| Antimicrobial / Antibacterial | Infectious Disease | researchgate.netnih.gov |

| Antiviral | Infectious Disease | researchgate.net |

| Antifungal | Infectious Disease | researchgate.netresearchgate.net |

| Kinase Inhibition | Oncology, Neurology | ekb.egnih.gov |

| Acetylcholinesterase Inhibition | Neurology | nih.gov |

| α-Glucosidase Inhibition | Metabolic Disorders | nih.gov |

| Antihypertensive | Cardiovascular Disease | researchgate.netajchem-b.com |

The Role of Trifluoromethyl and Hydroxyl Substituents in Bioactive Compounds

The specific biological and chemical properties of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one are heavily influenced by its trifluoromethyl and hydroxyl functional groups. These substituents are frequently incorporated into drug candidates to optimize their pharmacological profiles.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its unique electronic and steric properties. nih.gov Its introduction into a molecule can profoundly alter key characteristics. mdpi.comnih.gov The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can influence the acidity or basicity of nearby functional groups. wikipedia.org One of its most significant contributions is the enhancement of metabolic stability. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. mdpi.com This often leads to an increased half-life and bioavailability of the drug. mdpi.com Furthermore, the trifluoromethyl group increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a compound's ability to cross cell membranes. mdpi.com It is often used as a bioisostere for methyl or chloro groups to fine-tune a molecule's interaction with its biological target. wikipedia.org Several successful drugs, including fluoxetine (Prozac) and celecoxib (Celebrex), contain a trifluoromethyl group, underscoring its importance in pharmaceutical development. wikipedia.org

Table 2: Key Contributions of the Trifluoromethyl Group in Drug Design

| Property | Effect on Molecule | References |

|---|---|---|

| Metabolic Stability | Increases resistance to enzymatic degradation, enhancing half-life. | nih.govmdpi.com |

| Lipophilicity | Enhances the ability to permeate biological membranes. | mdpi.com |

| Binding Affinity | Can improve interactions with target proteins. | mdpi.com |

| Bioavailability | Often improved due to enhanced stability and permeability. | mdpi.com |

| Electronic Effects | Strong electron-withdrawing nature alters molecular properties. | wikipedia.orgmdpi.com |

The hydroxyl (-OH) group , particularly when attached to a nitrogen atom (an N-hydroxy group), also plays a critical role in the bioactivity of a compound. While sometimes viewed with caution in drug design, endocyclic N-hydroxy groups (where the nitrogen is part of a ring system) are found in many bioactive molecules and are not typically associated with the metabolic instability seen in other contexts. nih.gov The N-hydroxy functionality can be pivotal for molecular recognition, forming hydrogen bonds with biological targets such as enzymes and receptors. researchgate.netacs.org The introduction of an N-hydroxy group has been shown to enhance the blood-brain barrier permeability of certain compounds. nih.gov This functional group can also confer specific biological activities; for instance, various N-hydroxy-containing heterocycles have demonstrated antiprotozoal, anticancer, and antioxidant properties. nih.gov

Table 3: Properties Conferred by the N-Hydroxy Group in Bioactive Compounds

| Property | Effect on Molecule | References |

|---|---|---|

| Molecular Recognition | Participates in hydrogen bonding with biological targets. | researchgate.netacs.org |

| Biological Activity | Can be essential for specific activities like antiprotozoal or anticancer effects. | nih.gov |

| Permeability | May enhance permeability across the blood-brain barrier. | nih.gov |

| Therapeutic Potential | N-OH heterocycles are an under-explored area for new drug discovery. | nih.gov |

Research Landscape of this compound: Current Status and Future Perspectives

Direct and extensive research focused specifically on this compound is not widely documented in publicly available scientific literature, suggesting that it is a novel or under-investigated compound. However, based on the well-established importance of its constituent parts, its potential as a therapeutic agent can be logically inferred.

Current Status: The current landscape is largely defined by research on related analogues. The synthesis of various 1-hydroxyindole (B3061041) derivatives has been established, providing feasible chemical pathways to obtain the target compound. researchgate.netunito.itresearchgate.net Similarly, the biological activities of other substituted indolin-2-ones, including those with fluorine-containing groups, have been explored, particularly for their anti-inflammatory and anti-interleukin-1 activity. semanticscholar.org Research into compounds with trifluoromethyl groups on the indole (B1671886) ring has also been conducted, highlighting methods for their synthesis and their biological relevance. researchgate.net

Future Perspectives: The future for this compound appears promising and warrants further investigation. The combination of the pharmacologically privileged indolin-2-one scaffold with the stability-enhancing trifluoromethyl group and the bioactivity-conferring N-hydroxy group creates a molecule with high potential for drug discovery.

Future research should focus on the following areas:

Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis route for this compound, followed by its full chemical characterization.

Biological Screening: A comprehensive screening of the compound against a wide array of biological targets is a logical next step. Given the known activities of related structures, initial efforts could focus on its potential as a kinase inhibitor for oncology, an anti-inflammatory agent, or an antimicrobial compound. ekb.egnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Assuming initial screening reveals biological activity, subsequent synthesis of related analogues would be crucial. Modifying the position of the trifluoromethyl group or adding other substituents to the indolin-2-one core would help to establish a clear SAR, guiding the optimization of the compound towards a potent and selective drug candidate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-3-8(14)13(15)7(5)4-6/h1-2,4,15H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKZZJNBZAQOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650507 | |

| Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-90-2 | |

| Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 Hydroxy 6 Trifluoromethyl Indolin 2 One

Targeted Synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals logical disconnections that lead to readily available starting materials. The primary and most logical disconnection is that of the N-O bond of the hydroxamic acid moiety, which simplifies the target molecule to the intermediate 6-(trifluoromethyl)indolin-2-one (2). nih.govorganic-chemistry.org

From this key intermediate, two principal retrosynthetic routes can be envisioned:

Route A (Reductive Cyclization): This common and effective strategy for oxindole (B195798) synthesis involves disconnecting the amide bond (N1-C2) of the indolinone ring. This leads back to a 2-aminophenylacetic acid derivative. To facilitate the synthesis, this is often traced back to its corresponding nitro precursor, 2-nitro-4-(trifluoromethyl)phenylacetic acid (3). This precursor contains all the necessary atoms in the correct arrangement for the final cyclization. acs.org

Route B (Aniline Acylation and Cyclization): An alternative approach involves a more fundamental disconnection of the heterocyclic ring (N1-C2 and C3-C2), leading back to a substituted aniline (B41778) and a C2-synthon. The key precursor in this route is 4-(trifluoromethyl)aniline (4) or a derivative thereof, such as 4-(trifluoromethyl)-2-nitroaniline . researchgate.netnih.gov This aniline would then undergo N-acylation followed by an intramolecular cyclization to form the oxindole ring.

These analyses identify 2-nitro-4-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethyl)aniline as the most critical precursors for the targeted synthesis.

Established and Novel Synthetic Routes for 1-Hydroxylation

The final step in the proposed synthesis is the N-hydroxylation of the 6-(trifluoromethyl)indolin-2-one (2) intermediate. While direct N-hydroxylation of oxindoles is not extensively documented, established methods for the N-hydroxylation of amides and lactams can be applied. These methods typically employ powerful electrophilic oxygen transfer reagents.

Oxidation with N-Sulfonyloxaziridines: This class of reagents, often referred to as Davis oxaziridines, are highly effective for the hydroxylation of various nucleophiles, including the enolates of carbonyl compounds. researchgate.netresearchgate.net The reaction would proceed by deprotonation of the N-H bond of the indolin-2-one intermediate with a strong, non-nucleophilic base (e.g., KHMDS, NaHMDS) to form the corresponding amide anion. This anion would then act as a nucleophile, attacking the electrophilic oxygen atom of an N-sulfonyloxaziridine, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, to yield the desired 1-hydroxy product. nih.govnih.gov

Oxidation with Dioxiranes: Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone (B3395972), is another potent and neutral oxidizing agent capable of hydroxylating C-H and N-H bonds. acs.org The mechanism for such oxidations can be complex but offers a valuable metal-free alternative for the oxygen transfer reaction.

The table below summarizes plausible conditions for the N-hydroxylation step.

| Oxidant | Base | Solvent | Plausible Conditions & Remarks |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine | KHMDS or NaHMDS | THF | Deprotonation at low temperature (-78 °C) followed by addition of the oxaziridine. This is a common method for α-hydroxylation of ketones and can be adapted for N-hydroxylation of lactams. researchgate.net |

| Dimethyldioxirane (DMDO) | None | Acetone/Water | Reaction with a solution of DMDO in acetone at low temperature (0 °C to rt). DMDO is a powerful but often gentle oxidant. acs.org |

Strategies for Introducing the 6-Trifluoromethyl Group

Ensuring the correct regiochemistry of the trifluoromethyl group is paramount. This is best achieved by introducing the -CF3 group onto the aromatic precursor before the construction of the indolinone ring.

From Commercially Available Precursors: The most straightforward approach utilizes readily available starting materials like 4-(trifluoromethyl)aniline nih.gov or 4-nitro-3-(trifluoromethyl)aniline . unc.edu These compounds can then be elaborated into the necessary precursors for cyclization, for instance, by converting the aniline into a 2-halophenylacetic acid derivative.

Sandmeyer-Type Trifluoromethylation: This powerful transformation allows for the conversion of an aromatic amino group into a trifluoromethyl group. A suitable precursor, such as a 4-amino-2-nitrophenyl derivative, can be converted into its diazonium salt and subsequently treated with a trifluoromethyl source (e.g., TMSCF3) in the presence of a copper catalyst. wikipedia.org

Copper-Catalyzed Cross-Coupling: An alternative involves the trifluoromethylation of an aryl halide. A precursor such as 4-bromo-2-nitrotoluene could be subjected to copper-catalyzed cross-coupling with a trifluoromethylating agent like trifluoroacetate (B77799) salts or other modern CF3 sources. nih.govnih.gov

The table below outlines key trifluoromethylation reactions applicable to aniline and aryl halide precursors.

| Reaction Type | Substrate Type | Reagents | Key Features |

| Sandmeyer Trifluoromethylation | Aryl Amine | 1. NaNO2, H+2. TMSCF3, Cu(I) | Converts a primary amino group to a -CF3 group via a diazonium salt intermediate. wikipedia.org |

| Copper-Catalyzed Cross-Coupling | Aryl Iodide/Bromide | CF3SO2Na, CuI, Ligand | Couples an aryl halide with a readily available trifluoromethyl source. Tolerates various functional groups. nih.gov |

| Copper-Mediated Trifluoromethylation | Aryl Halide | [L2Cu][O2CCF2Cl], CsF | Uses copper(I) chlorodifluoroacetate complexes as the trifluoromethylating agent. nih.gov |

Regioselective Synthesis Approaches

The regioselective synthesis of the core intermediate, 6-(trifluoromethyl)indolin-2-one (2), hinges on a reliable cyclization method from a correctly substituted precursor. The most established and regioselective method is the reductive cyclization of a 2-nitrophenylacetic acid derivative.

The synthesis would begin with a precursor like 4-bromo-2-nitrotoluene . This starting material dictates the final position of the trifluoromethyl group. The methyl group can be brominated and converted to a nitrile, which is then hydrolyzed to form the phenylacetic acid moiety. The aryl bromide serves as a handle for introducing the trifluoromethyl group via copper catalysis. The resulting intermediate, 2-nitro-4-(trifluoromethyl)phenylacetic acid (3), is then subjected to reductive cyclization. Treatment with reducing agents such as iron powder in acetic acid (Fe/AcOH), catalytic hydrogenation (H2/Pd-C), or samarium(II) iodide (SmI2) reduces the nitro group to an amine. acs.org The newly formed amino group undergoes spontaneous intramolecular condensation with the adjacent carboxylic acid group to form the lactam ring, yielding 6-(trifluoromethyl)indolin-2-one (2) with complete regiocontrol. acs.org

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be modified to generate a library of analogues. These modifications can target the N-hydroxy group, the amide nitrogen (before hydroxylation), or the aromatic and heterocyclic rings.

N-Substitution and Ring Modification Strategies

N-Substitution and Derivatization: The nitrogen atom of the indolinone ring is a key site for modification.

Derivatization of the 1-Hydroxy Group: The hydroxyl group of the final product can be functionalized through O-alkylation or O-acylation using standard protocols (e.g., base and an alkyl/acyl halide) to produce a variety of ethers and esters.

N-Alkylation/Acylation of the Indolinone Intermediate: Before the final N-hydroxylation step, the parent 6-(trifluoromethyl)indolin-2-one can be N-substituted. Deprotonation with a base like sodium hydride (NaH) followed by reaction with an electrophile (e.g., benzyl (B1604629) bromide, methyl iodide) yields N-substituted indolinones. Subsequent oxidation as described in section 2.1.2 would lead to 1-hydroxy-1-alkyl-6-(trifluoromethyl)indolin-2-one analogues.

Ring Modification Strategies:

C3-Position Functionalization: The C3 methylene (B1212753) group of the oxindole ring is flanked by a carbonyl and an aromatic ring, making its protons acidic. Deprotonation of 6-(trifluoromethyl)indolin-2-one can generate an enolate, which can react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the C3 position, creating a quaternary center upon subsequent N-hydroxylation.

Aromatic Ring Functionalization: Late-stage functionalization of the benzene (B151609) ring can be achieved if a suitable handle, such as a halogen, is carried through the synthesis. For example, if the synthesis starts from a bromo-substituted precursor, this bromine atom can be retained in the final This compound structure (e.g., at the 4- or 5-position) and used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

Functionalization at C-3 and Other Positions

The strategic functionalization of the this compound scaffold, particularly at the C-3 position, is a key step in the generation of diverse molecular architectures with potential biological significance. The electrophilic nature of the C-3 carbonyl group, enhanced by the electron-withdrawing trifluoromethyl substituent at the C-6 position, makes it a prime target for nucleophilic attack. While direct studies on this compound are limited, extensive research on analogous N-substituted isatins provides a strong basis for predicting its reactivity.

A common strategy for C-3 functionalization involves the addition of various nucleophiles to the C-3 ketone. For instance, the synthesis of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones has been achieved through the piperidine-catalyzed reaction of N-alkylisatins with aryl methyl ketones. This reaction proceeds via an aldol-type addition, yielding tertiary hydroxy-oxoindoles. nih.gov It is plausible that this compound would undergo similar transformations.

The resulting 3-hydroxy group can be further manipulated. For example, dehydration of 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones readily affords the corresponding (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov This elimination reaction introduces a new exocyclic double bond, which can serve as a handle for subsequent chemical modifications.

Furthermore, the N-hydroxy group itself can participate in or direct reactions at other positions. While not a direct functionalization of the indolin-2-one core, the N-hydroxy group can be a precursor for radical generation. Studies on N-hydroxyphthalimide (NHPI) esters, which share the N-hydroxy functionality, demonstrate their ability to form radicals under various conditions, including photochemical and thermal activation. beilstein-journals.org This suggests that this compound could potentially be used in radical-mediated C-H functionalization reactions on other parts of the molecule or on reaction partners.

The table below summarizes representative C-3 functionalization reactions of related N-substituted isatins, which can be extrapolated to this compound.

| Starting Material (N-Substituted Isatin) | Reagent | Product | Reaction Type | Reference |

| N-Alkylisatin | Aryl methyl ketone, piperidine | 3-(2-Aryl-2-oxoethyl)-3-hydroxyindolin-2-one | Aldol addition | nih.gov |

| N-Alkyl-3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one | - | (E)-3-(2-Aryl-2-oxoethylidene)indolin-2-one | Dehydration | nih.gov |

Synthesis of Spirocyclic and Fused Ring Systems Derived from Indolin-2-one

The indolin-2-one core, and by extension this compound, is a valuable building block for the synthesis of complex spirocyclic and fused ring systems. These scaffolds are of significant interest due to their prevalence in natural products and their potential as therapeutic agents.

Spirocyclic Systems:

A prominent method for constructing spirooxindoles is through [3+2] cycloaddition reactions involving azomethine ylides. These ylides can be generated in situ from the condensation of an isatin (B1672199) derivative with an amino acid. The subsequent reaction with a dipolarophile, such as a chalcone, yields highly substituted spiro-pyrrolidinyl-oxindoles. nih.gov The presence of the N-hydroxy group in this compound could influence the stability and reactivity of the intermediate azomethine ylide.

Another approach involves intramolecular formal [4+2] cycloadditions. For example, acid-catalyzed reactions of isoindolinone-derived hydroxylactams bearing enone or enal functionalities can generate N-acylenamides in situ, which then undergo cycloaddition to form spiro isoindolinone derivatives. nii.ac.jpresearchgate.net This strategy highlights the potential of the N-hydroxy group to participate in the formation of reactive intermediates suitable for spirocyclization.

The following table presents examples of spirocyclization reactions starting from isatin derivatives, which could be adapted for this compound.

| Isatin Derivative | Reagents | Spirocyclic Product | Reaction Type | Reference |

| Isatin | Octahydroindole-2-carboxylic acid, 1,2,3-triazolyl chalcones | Spiro[indoline-3,2'-pyrrolidine] derivative | [3+2] Cycloaddition | nih.gov |

| Isoindolinone-derived hydroxylactam with enone side chain | Acid catalyst | Spiro isoindolinone derivative | Intramolecular [4+2] cycloaddition | nii.ac.jpresearchgate.net |

Fused Ring Systems:

The synthesis of fused ring systems from indolin-2-ones often involves the functionalization of the core followed by cyclization. For instance, C-H/C-C functionalization strategies have been employed to construct N-fused heterocycles from saturated azacycles. nih.gov While this example does not start from an indolin-2-one, the principle of sequential bond formation to build a fused ring is applicable.

More directly relevant are tandem reactions that build upon the indolin-2-one scaffold. For example, copper-catalyzed tandem reactions of isocyanides with N-(2-haloaryl)propiolamides have been used to synthesize pyrrolo[3,2-c]quinolin-4-ones. mdpi.com This demonstrates how the indolin-2-one core can be annulated to form more complex polycyclic systems. The electron-withdrawing nature of the trifluoromethyl group in this compound could modulate the reactivity of the aromatic ring in such annulation reactions.

Reaction Mechanisms and Optimization of Synthetic Pathways

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing synthetic pathways and predicting the formation of desired products.

Mechanisms of Cycloaddition Reactions:

The [3+2] cycloaddition reactions to form spiro-pyrrolidinyl-oxindoles are believed to proceed through a concerted or stepwise pathway involving a 1,3-dipolar species, the azomethine ylide. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the dipole and the dipolarophile. The trifluoromethyl group at the C-6 position of the indolin-2-one core would exert a significant electronic effect, potentially influencing the frontier molecular orbitals of the azomethine ylide and thus the outcome of the cycloaddition.

Formal [4+2] cycloadditions, such as those used to generate spiro isoindolinones, proceed via the in situ formation of an N-acylenamide from a hydroxylactam precursor. nii.ac.jpresearchgate.net The reaction is typically acid-catalyzed, and the optimization of the acid catalyst and reaction conditions is key to achieving high yields and selectivities.

Role of the N-Hydroxy Group:

The N-hydroxy group can play several roles in the reaction mechanisms. It can act as a proton donor or acceptor, influencing acid- or base-catalyzed reactions. More significantly, it can be a precursor for radical generation. As observed with N-hydroxyphthalimide esters, single-electron transfer (SET) to the N-O bond can lead to its cleavage and the formation of a radical species. beilstein-journals.org This opens up pathways for radical-mediated additions, cyclizations, and cross-coupling reactions. The optimization of such reactions would involve careful selection of the radical initiator (e.g., a photocatalyst or a thermal source) and additives that can modulate the redox potential of the system.

Optimization of Synthetic Pathways:

The optimization of synthetic pathways for derivatives of this compound would involve a systematic variation of several parameters:

Catalyst: For acid- or base-catalyzed reactions, screening a range of catalysts with varying pKa values is essential. In the case of metal-catalyzed reactions, the choice of metal and ligand can dramatically affect the outcome.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction.

Temperature: Temperature affects the reaction kinetics and can be used to control the selectivity between competing pathways.

Concentration: The concentration of reactants can influence the rate of bimolecular reactions and can be optimized to suppress side reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms, transition state geometries, and activation energies, thereby guiding the experimental optimization of reaction conditions. nih.gov

Advanced Characterization Techniques for 1 Hydroxy 6 Trifluoromethyl Indolin 2 One and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques furnish detailed information about the molecular framework, connectivity, and electronic properties of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the number, type, and connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment. researchgate.netmdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would include the lactam carbonyl carbon (C=O) at a downfield shift (δ 160-175 ppm), the carbon of the trifluoromethyl group (CF₃) appearing as a quartet due to C-F coupling, and several signals corresponding to the aromatic carbons of the benzene (B151609) ring. researchgate.net The carbons directly bonded to the trifluoromethyl group and the nitrogen atom would show characteristic shifts.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. This provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety. rsc.org

Table 1: Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 8.0 | Multiplets, patterns depend on coupling |

| N-OH | Variable (e.g., 9.0 - 11.0) | Broad singlet, exchangeable with D₂O | |

| CH₂ (C3) | ~3.7 | Singlet | |

| ¹³C NMR | C=O (C2) | 165 - 175 | Lactam carbonyl |

| Aromatic-C | 110 - 150 | Multiple signals | |

| CF₃ | ~124 | Quartet (due to ¹JCF coupling) | |

| CH₂ (C3) | ~36 | Aliphatic carbon | |

| ¹⁹F NMR | -CF₃ | ~ -62 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₆F₃NO₂ for the target compound). researchgate.netrsc.org

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. For this compound, the calculated exact mass is approximately 217.0351 g/mol . The fragmentation pattern observed in the MS/MS spectrum provides structural confirmation by showing characteristic losses of neutral fragments. kobv.de

Common fragmentation pathways for indolinone structures include:

Loss of CO from the lactam ring.

Cleavage of the N-OH bond.

Fragmentations involving the trifluoromethyl group, such as the loss of CF₃ or HF. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion/Fragment | Description |

|---|---|---|

| 218.0429 | [M+H]⁺ | Protonated molecular ion |

| 217.0351 | [M]⁺ | Molecular ion |

| 200.0345 | [M-OH]⁺ | Loss of hydroxyl radical |

| 189.0322 | [M-CO]⁺ | Loss of carbon monoxide from lactam |

| 148.0451 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.netnih.gov

For this compound, the IR spectrum would be expected to display several key absorption bands:

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the N-hydroxy group. biointerfaceresearch.com

A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretching of the five-membered lactam ring. rsc.org

Multiple bands in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C stretching.

Very strong and characteristic absorption bands between 1100 and 1350 cm⁻¹ associated with the C-F stretching vibrations of the trifluoromethyl group. researchgate.net

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3200 - 3400 (broad) | N-Hydroxy |

| Aromatic C-H stretch | 3000 - 3100 | Aryl |

| C=O stretch | 1700 - 1730 (strong) | Lactam carbonyl |

| C=C stretch | 1450 - 1600 | Aromatic ring |

| C-F stretch | 1100 - 1350 (strong) | Trifluoromethyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. researchgate.net The indolin-2-one scaffold is a chromophore that absorbs UV radiation. The spectrum of this compound would be expected to show characteristic absorption maxima (λₘₐₓ) related to the π → π* and n → π* transitions within the aromatic ring and carbonyl group. nist.gov The exact position of these maxima can be influenced by the substituents (-OH and -CF₃) and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This technique provides unequivocal proof of structure by yielding exact bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For this compound, a single-crystal X-ray diffraction study would confirm:

The planarity of the fused indolinone ring system. nih.gov

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-hydroxy group and the lactam carbonyl oxygen, which are critical in stabilizing the crystal packing. nih.govmdpi.com

While a specific structure for the title compound may not be published, data from closely related indolin-2-one derivatives demonstrate the utility of this technique. For example, the crystal structure of 6-Hydroxy-3-(hydroxyimino)indolin-2-one reveals an almost planar indolin-2-one system and a three-dimensional network linked by N-H···O and O-H···O hydrogen bonds. nih.gov

Table 4: Representative Crystallographic Data for an Indolin-2-one Derivative

| Parameter | Example Value (from C₈H₆N₂O₃) nih.gov | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| Key Bond Lengths | e.g., C=O, C-N, C-C (Å) | Confirmation of bonding |

| Hydrogen Bonds | Donor-H···Acceptor (Å, °) | Intermolecular packing forces |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and for a preliminary check of purity. farmaceut.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The purity is indicated by the presence of a single spot, and the retention factor (Rf) value is characteristic for a given compound and eluent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for determining the purity of a compound with high resolution and sensitivity. rsc.org Using a reversed-phase column (e.g., C18) with a suitable mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), the compound will elute at a specific retention time. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks in the chromatogram.

Biological and Pharmacological Investigations of 1 Hydroxy 6 Trifluoromethyl Indolin 2 One Derivatives

Anticancer Efficacy and Mechanisms

No published studies were found describing the in vitro cytotoxicity, cellular targets, apoptotic induction, or in vivo antitumor activity specifically for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one derivatives.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

There is no available data on the cytotoxic effects (e.g., IC₅₀ values) of this compound derivatives against any cancer cell lines.

Identification of Cellular Targets (e.g., Thioredoxin Reductase Inhibition)

While other indolin-2-one derivatives have been identified as inhibitors of enzymes like Thioredoxin Reductase nih.govnih.gov, there is no information linking this activity specifically to this compound.

Induction of Apoptotic Pathways and Cell Cycle Modulation

No research could be located that investigates the ability of this compound derivatives to induce apoptosis or modulate the cell cycle in cancer cells. Studies on related structures show mechanisms involving caspase activation and cell cycle arrest, but this cannot be attributed to the specified compound nih.govresearchgate.net.

In Vivo Antitumor Activity and Efficacy Studies

There are no reports of in vivo studies, such as research using animal models, to evaluate the antitumor efficacy of this compound derivatives.

Antimicrobial Spectrum and Potency

No specific data exists in the scientific literature regarding the antimicrobial or antibacterial properties of this compound or its derivatives.

Antibacterial Activity (Gram-Positive and Gram-Negative)

There is no available data, such as Minimum Inhibitory Concentration (MIC) values, for the activity of this compound derivatives against either Gram-positive or Gram-negative bacteria. Research on other trifluoromethyl-containing compounds or indole (B1671886) derivatives has shown antibacterial potential, but these findings are not specific to the requested molecule nih.govresearchgate.net.

Compound Names Table

As no specific derivatives of this compound were discussed in the context of biological or pharmacological investigations, no compounds can be listed in this table.

Antifungal Activity

Derivatives of the indolin-2-one core structure have been investigated for their potential as antifungal agents. Studies on related indole compounds have shown promising activity against a range of fungal pathogens. For instance, certain indole derivatives have demonstrated efficacy against various species of Candida and Cryptococcus. researchgate.net One study highlighted a 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, which showed notable antifungal properties. nih.gov The mechanism of action for some related compounds has been suggested to involve the disruption of the fungal cell membrane. nih.gov

Research into aminothioxanthones, which share some structural similarities, revealed that their antifungal potential is significant against both yeast and filamentous fungi, including dermatophytes. mdpi.com Specifically, one compound from this class was found to be particularly active against C. neoformans, Scedosporium spp., Lichtheimia spp., Mucor spp., and various dermatophytes, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL. mdpi.com Another class of compounds, pyrazoline derivatives, also exhibited antifungal effects; for example, 1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was found to be the most effective against C. parapsilosis with a MIC of 25 μg/ml. researchgate.net

Interactive Table: Antifungal Activity of Related Heterocyclic Compounds

| Compound Class | Fungal Strain | Activity (MIC/MFC in μg/mL) | Reference |

|---|---|---|---|

| Pyrazoline Derivative | Candida parapsilosis | MIC: 25 | researchgate.net |

| Pyrazoline Derivative | Candida albicans | MIC: 50 | researchgate.net |

| Pyrazoline Derivative | Candida pseudotropicalis | MIC & MFC: 50 | researchgate.net |

| Pyrazoline Derivative | Cryptococcus neoformans | MFC: 50 | researchgate.net |

| Aminothioxanthone | C. neoformans, Scedosporium spp., Dermatophytes | MIC: 8–32 | mdpi.com |

| Flavonoid (3,2'-dihydroxyflavone) | Candida albicans | MIC: 50 | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of indolin-2-one and related heterocyclic compounds are believed to be multifaceted. A primary proposed mechanism is the disruption of the microbial cell membrane's integrity. nih.govnih.gov Scanning electron microscopy studies on bacteria treated with certain antimicrobial compounds revealed structural changes to the external cell surface, leading to membrane rupture or deformation. nih.gov For some antifungal agents, the action appears to be specifically on the cellular membrane, altering its structure without binding to ergosterol, a key component of fungal cell membranes. mdpi.com

Another significant mechanism is the inhibition of crucial biological processes such as protein synthesis. researchgate.net Some antibiotics function by binding to ribosomal RNA, which leads to misreading of the genetic code during translation. researchgate.net Furthermore, the inhibition of biofilm formation is a key aspect of antimicrobial action, as biofilms are associated with increased resistance to treatments. mdpi.comnih.gov Certain indole and flavonoid derivatives have been shown to inhibit the dimorphic transition (e.g., from yeast to hyphal form in Candida albicans), which is a critical virulence factor and a prerequisite for biofilm development. mdpi.comnih.gov This is achieved by downregulating genes essential for hyphae and biofilm formation. nih.gov Molecular docking studies have also suggested that some indole derivatives may act by interacting with and inhibiting enzymes like peptide deformylase, which is essential for bacterial protein synthesis. nih.gov

Antiviral Activities

The trifluoromethyl group, a key feature of this compound, is known to enhance the biological potency of molecules. sciforum.net Derivatives containing this group, such as certain trifluoromethylthiolanes, have been investigated for antiviral properties. sciforum.netmdpi.com Studies have shown that these compounds can exhibit significant activity, particularly against Herpes simplex virus type 1 (HSV-1). sciforum.netmdpi.comresearchgate.net

In a broader context, indole derivatives have been identified as a novel class of inhibitors against the Hepatitis C virus (HCV). nih.gov Through structure-activity relationship studies, a specific indole derivative, compound 12e, was identified as the most potent inhibitor in its class, with a half-maximal effective concentration (EC50) of 1.1 μmol/L. nih.gov The antiviral action of some compounds has been described as virucidal, meaning they can directly deactivate extracellular virus particles, reducing their infectivity by over 90%. nih.gov

Inhibition of Viral Replication

A primary mechanism of antiviral action for these compounds is the inhibition of viral replication within host cells. nih.govnih.gov Assays specifically designed to measure the reduction in virus yield confirm the ability of these derivatives to interfere with the coronavirus life cycle. nih.gov For instance, certain indole derivatives are effective inhibitors of HCV replication. nih.gov

Similarly, the anti-herpetic activity of 2-hydroxy-2-trifluoromethylthiolane is thought to be associated with the inhibition of viral replicative processes. mdpi.com The presence of the trifluoromethyl group can facilitate the formation of hydrogen bonds necessary to block viral DNA polymerases or reverse transcriptase. mdpi.com This inhibition ensures that even if some viral offspring are formed, the particles are incomplete and unable to propagate the infection. mdpi.comresearchgate.net Studies on pyrazole (B372694) derivatives have also demonstrated moderate to high inhibition of viral replication, indicating their effectiveness at impeding these essential processes. nih.gov

Targets in Viral Life Cycle

The antiviral activity of indolin-2-one derivatives and related compounds can be attributed to their interaction with various targets in the viral life cycle. Molecular docking studies have identified key viral proteins as potential targets. For influenza viruses, these include surface glycoproteins like hemagglutinin (HA), which is crucial for viral entry, and neuraminidase (NA), which is essential for the release of new virus particles from infected cells. mdpi.com

For other viruses, such as coronaviruses, essential proteases are a major target. nih.gov These include the main protease (M(pro) or 3CLpro) and the papain-like protease (PLpro), both of which are vital for processing viral polyproteins into functional units required for replication. nih.gov Beyond direct enzyme inhibition, some indole derivatives employ a novel mode of action by inducing pro-inflammatory cytokines, such as CXCL-8, which in turn inhibit HCV replication. nih.gov This suggests an indirect mechanism that modulates the host's immune response to combat the viral infection.

Enzyme and Receptor Modulation

Derivatives of the indolin-2-one (oxindole) scaffold are recognized for their ability to modulate the activity of various enzymes and receptors, a property that is central to their therapeutic potential. nih.govresearchgate.net

Tyrosine Kinase Inhibition (e.g., FGFRs)

A significant area of investigation for indolin-2-one derivatives is their role as inhibitors of receptor tyrosine kinases (RTKs), particularly Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net The FGFR family, comprising four receptors (FGFR1-4), plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is implicated in numerous cancers. nih.govresearchgate.net This makes FGFRs attractive targets for cancer therapy. researchgate.netnih.gov

Indolin-2-one derivatives have been designed and synthesized as potent and selective FGFR inhibitors. nih.govresearchgate.net These compounds act by competing with ATP for binding in the kinase domain of the receptor. nih.gov Structural studies show that these inhibitors form critical hydrogen bonds with amino acid residues in the ATP binding site, such as Asn568 in FGFR1. nih.gov The specificity and affinity of these compounds can be finely tuned through chemical modifications. For example, derivatives with piperazine (B1678402) groups at a specific position have shown excellent inhibitory activity against FGFR1. nih.gov Some compounds have demonstrated high selectivity for one FGFR isoform over others; one derivative displayed over 6,000-fold greater potency against FGFR2 compared to FGFR4. nih.gov

Interactive Table: FGFR Inhibition by Indolin-2-one Derivatives

| Compound ID | Target | Inhibitory Concentration (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| A1 | FGFR2 | 5.946 nM | 3.3-fold vs FGFR1, 238.6-fold vs FGFR3, 6247.9-fold vs FGFR4 | nih.gov |

| A5 | FGFR1 | 1.89 µM | - | nih.gov |

| A5 | FGFR3 | 6.501 nM | - | nih.gov |

| A16 | FGFR3 | 14.27 nM | - | nih.gov |

| A17 | FGFR3 | 13.32 nM | - | nih.gov |

| A29 | FGFR1 | 9.129 µM | - | nih.gov |

| General p-amidophenyl derivatives | FGFR1 | 9.544 nM - 92.4 nM | - | nih.gov |

Histone Deacetylase (HDAC) and Hepsin Inhibition

Derivatives containing a trifluoromethyl ketone group have been identified as effective inhibitors of histone deacetylases (HDACs). nih.gov These enzymes are crucial in regulating gene expression through the deacetylation of lysine (B10760008) residues on histones and other proteins, and their inhibition is a validated strategy in cancer therapy. rsc.orgresearchgate.net The trifluoromethyl ketone moiety acts as a zinc-binding group within the enzyme's active site. rsc.org

Kinetic studies reveal that the inhibitory mechanism of trifluoromethyl ketone compounds can vary depending on the specific HDAC isoform. rsc.org For instance, one potent trifluoromethyl ketone inhibitor demonstrated a fast-on–fast-off mechanism against class-IIa HDACs (HDAC4 and HDAC7). researchgate.net In contrast, it exhibited slow-binding mechanisms against class-I enzymes (HDAC1, HDAC2, HDAC3) and the class-IIb enzyme HDAC6. rsc.orgresearchgate.net This class-dependent mechanism highlights the nuanced interactions between these inhibitors and different HDAC enzymes. rsc.org Optimization of this chemical series has led to the development of inhibitors with submicromolar potency that show antiproliferative effects in cancer cell lines. nih.gov

Table 1: Inhibitory Mechanism of a Trifluoromethyl Ketone Compound Against Various HDAC Isoforms

| HDAC Class | Isoform(s) | Inhibition Mechanism |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3 | Slow-binding |

| Class IIa | HDAC4, HDAC7 | Fast-on-fast-off |

| Class IIb | HDAC6 | Slow-binding |

Data sourced from kinetic evaluation of trifluoromethyl ketone inhibitors. rsc.orgresearchgate.net

Hepsin, a type II transmembrane serine protease, is another enzyme of therapeutic interest, particularly in prostate cancer, where it is often overexpressed and promotes metastasis. nih.govresearchgate.netnih.gov The development of small-molecule inhibitors for hepsin is an active area of research aimed at preventing cancer progression. nih.govnih.gov While numerous compounds have been screened and identified as hepsin inhibitors, specific data on the inhibitory activity of this compound against hepsin is not detailed in the available research.

Phosphodiesterase (PDE4) and Urease Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling pathway, responsible for hydrolyzing cyclic adenosine (B11128) monophosphate. mdpi.com Its inhibition leads to increased intracellular cAMP levels, which produces potent anti-inflammatory effects. mdpi.comnih.gov This makes PDE4 a significant target for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govuel.ac.uk The development of selective PDE4 inhibitors has been a major focus of pharmaceutical research, leading to marketed drugs like Roflumilast and Apremilast. nih.govuel.ac.uk However, there is no specific information available from the analyzed literature linking this compound or its direct derivatives to PDE4 inhibition.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori in the stomach and Proteus species in the urinary tract. nih.govnih.gov Consequently, urease inhibitors are sought after for treating these infections. nih.gov Major classes of urease inhibitors that have been investigated include hydroxamic acids, phosphoramidates, and various heterocyclic compounds. nih.govresearchgate.net Currently, there is no available research data to suggest that this compound possesses urease inhibitory activity.

Oxytocin (B344502) Receptor Ligand Activity

The oxytocin receptor (OXTR) is a G-protein coupled receptor that mediates the physiological effects of the neuropeptide oxytocin. nih.gov It plays a fundamental role in social behaviors and physiological processes like parturition. nih.govnih.gov The expression and regulation of OXTR in the brain and other tissues are critical for these functions. nih.gov Research into ligands for the oxytocin receptor is ongoing to understand its function and for potential therapeutic applications. There is currently no information in the reviewed literature to indicate that this compound or its derivatives act as ligands for the oxytocin receptor.

Anti-inflammatory Properties

The anti-inflammatory potential of a compound can often be linked to its enzymatic inhibition profile. Histone deacetylase (HDAC) inhibitors, for example, are known to exert anti-inflammatory effects. nih.govmdpi.com HDACs regulate the expression of genes involved in inflammatory responses, and their selective inhibition can restore a balanced state. nih.gov The inhibition of PDE4 is another well-established anti-inflammatory mechanism, as it increases cAMP levels, which in turn suppresses the production of proinflammatory cytokines like TNF-α. mdpi.comnih.gov

Given that trifluoromethyl ketones have been identified as potent HDAC inhibitors, derivatives of this compound may possess anti-inflammatory properties through this mechanism. nih.gov The modulation of HDAC activity can impact inflammatory pathways, suggesting a potential therapeutic application in inflammatory diseases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For the trifluoromethyl ketone class of HDAC inhibitors, SAR investigations have been conducted to enhance their efficacy. nih.gov These studies explore how different chemical substitutions on the core scaffold affect the compound's ability to inhibit the target enzyme. The optimization of this series led to the identification of inhibitors with submicromolar potency against HDACs. nih.gov

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional features of a molecule required for its biological activity. nih.gov A pharmacophore model represents the key molecular interactions, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are crucial for binding to a biological target. nih.govnih.gov This approach is used to screen large compound libraries for novel molecules that fit the model, thereby identifying potential new leads. researchgate.net For a series of related compounds, a pharmacophore model can help elucidate the SAR by discriminating between active and inactive molecules. nih.gov While SAR studies have been performed on the broader class of trifluoromethyl ketone HDAC inhibitors, specific pharmacophore models for this compound were not detailed in the reviewed literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Roflumilast |

Computational and Theoretical Studies on 1 Hydroxy 6 Trifluoromethyl Indolin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its implications for molecular properties. These in silico methods are used to predict the geometry, energy, and reactivity of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.netnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The results of such calculations offer a precise structural model that can be compared with experimental data if available. researchgate.net

Following geometry optimization, vibrational analysis is performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. This analysis also predicts the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies can be correlated with experimental spectra to support the structural characterization of the compound. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | N-OH | ~1.40 Å |

| Bond Length | C-CF₃ | ~1.49 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-N-C | ~110° |

Note: The values in this table are representative examples based on similar structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

Table 2: Representative FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov An MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values. researchgate.net Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. mpg.dersc.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netnih.gov

In this compound, NBO analysis can reveal the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into adjacent anti-bonding orbitals. For example, the interaction between the lone pair of the nitrogen atom and the anti-bonding orbital of the carbonyl group (n(N) → π*(C=O)) would indicate the degree of amide resonance and contribute to the stability of the indolinone ring system. These delocalization effects are key to understanding the molecule's electronic stability and chemical behavior. researchgate.net

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comjbcpm.com This technique is essential in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, like this compound, and a specific biological target. nih.gov

In a molecular docking simulation, this compound would be placed into the active site of a selected protein target. The simulation software then explores various binding poses and scores them based on a scoring function, which estimates the binding free energy. jbcpm.com A lower binding energy indicates a more stable and favorable interaction.

The analysis of the best-scoring poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the hydroxyl group and the carbonyl oxygen of this compound could act as hydrogen bond donors and acceptors, respectively, forming key interactions with residues in a protein's binding pocket. The trifluoromethyl-substituted phenyl ring could engage in hydrophobic or π-stacking interactions. These detailed interaction analyses are critical for predicting the compound's potential as an inhibitor or modulator of a given protein target. mdpi.com

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | GLU-85, LYS-42, LEU-130, PHE-145 |

| Hydrogen Bonds | N-OH with GLU-85 (backbone C=O) |

| C=O with LYS-42 (side chain NH₃⁺) | |

| Hydrophobic Interactions | Trifluoromethylphenyl ring with LEU-130, PHE-145 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Prediction of Potential Biological Targets and Selectivity

There is currently no published research or data available that predicts the potential biological targets or selectivity for this compound. Computational methods for target fishing and selectivity prediction, which are crucial in the early stages of drug discovery, have not been applied to this specific compound in any publicly accessible studies. nih.gov Such analyses would typically involve screening the compound against various protein databases to identify potential binding partners and assess its likelihood of interacting with off-target molecules.

Advanced Topological Analyses of Electron Density (ELF, LOL, RDG, IRI, DORI)

A thorough search of scientific literature indicates that no advanced topological analyses of the electron density for this compound have been performed or published. Methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Interaction Region Imaging (IRI), and Density Overlap Regions Indicator (DORI) are powerful tools for understanding chemical bonding and non-covalent interactions within a molecule. However, these computational techniques have not been applied to elucidate the electronic structure of this compound in any available research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

There are no molecular dynamics (MD) simulation studies available for this compound. MD simulations are instrumental in understanding the dynamic behavior, conformational stability, and interactions of a molecule with its environment, such as a solvent or a biological receptor, over time. The absence of such studies means that the dynamic properties of this compound remain unexplored.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment

No specific in silico ADMET predictions or drug-likeness assessments for this compound have been reported in the literature. These computational evaluations are vital for profiling a compound's potential as a drug candidate. nih.gov While general frameworks and predictive models for ADMET properties and drug-likeness exist, their application to this compound has not been documented.

Conclusion and Future Directions in 1 Hydroxy 6 Trifluoromethyl Indolin 2 One Research

Recapitulation of Key Research Findings

Currently, dedicated research publications focusing specifically on the synthesis, biological activity, and mechanistic studies of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one are scarce in the public domain. Its existence is primarily documented in chemical supplier catalogs, identified by its CAS Number 951883-90-2. nih.govresearchgate.net However, the constituent parts of this molecule—the 1-hydroxyindolin-2-one core and the trifluoromethyl group—have been extensively studied in other contexts, providing a solid foundation for postulating its potential significance.

The indolin-2-one (oxindole) skeleton is a core component of many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. sigmaaldrich.comnih.govacs.org The introduction of a hydroxyl group at the N-1 position is a less common but increasingly interesting modification. Studies on other 1-hydroxyindoles suggest that this moiety can influence the molecule's electronic properties and potential for hydrogen bonding, which can be critical for target engagement. rsc.org

The trifluoromethyl (-CF3) group is a well-established bioisostere in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. rsc.org The placement of the -CF3 group at the 6-position of the indolinone ring is strategic, as modifications at this position have been shown to modulate the activity of other indolinone-based inhibitors.

Identification of Promising Leads and Translational Potential

The true potential of This compound as a therapeutic agent can only be speculative at this stage. However, by examining related compounds, we can identify promising avenues for investigation. For instance, various substituted indolin-2-ones have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. sigmaaldrich.com The specific substitution pattern of This compound could confer selectivity for certain kinases.

Furthermore, the 1-hydroxyindole (B3061041) scaffold has been explored for its role in inhibiting enzymes like lactate (B86563) dehydrogenase A (LDHA), a key player in cancer cell metabolism. Given the known anticancer properties of many trifluoromethylated compounds, it is plausible that This compound could emerge as a lead compound in oncology research.

The translational potential hinges on a systematic evaluation of its biological effects. Should initial screenings reveal significant activity against a particular therapeutic target, the compound could enter the preclinical development pipeline. Its synthetic tractability, which is anticipated to be straightforward based on modern synthetic methodologies, would be a significant advantage in this regard.

Future Avenues for Synthetic Development and Optimization

The development of efficient and scalable synthetic routes is a prerequisite for the thorough investigation of This compound . While a specific synthesis for this exact molecule is not detailed in the literature, several established methods for the synthesis of substituted indolin-2-ones can be adapted.

Future synthetic efforts should focus on:

Development of a reliable multi-step synthesis: This would likely involve the synthesis of a 6-(trifluoromethyl)indolin-2-one intermediate, followed by N-hydroxylation. The synthesis of the intermediate could potentially be achieved from commercially available 4-chloro-3-nitrobenzotrifluoride.

Exploration of one-pot synthesis strategies: Modern organic chemistry often favors one-pot reactions for their efficiency and reduced environmental impact. Investigating the possibility of a one-pot synthesis for This compound would be a valuable endeavor.

Creation of a focused library of analogs: To enable structure-activity relationship (SAR) studies, a library of related compounds should be synthesized. This could involve variations at other positions of the indolinone ring, as well as modifications of the 1-hydroxy group (e.g., conversion to 1-alkoxy or 1-acyloxy derivatives). sigmaaldrich.com

An interactive data table outlining potential synthetic precursors is provided below:

| Precursor Compound | Potential Role in Synthesis |

| 6-(Trifluoromethyl)indolin-2-one | Key intermediate for subsequent N-hydroxylation. |

| 4-Chloro-3-nitrobenzotrifluoride | Starting material for the synthesis of the indolinone core. |

| Diethyl oxalate | Reagent for the construction of the oxindole (B195798) ring system. |

| Hydroxylamine | Reagent for the introduction of the 1-hydroxy group. |

Directions for Advanced Biological Profiling and Mechanistic Elucidation

A comprehensive biological evaluation is critical to uncover the therapeutic potential of This compound . Future research should prioritize:

Broad-spectrum biological screening: The compound should be tested against a wide range of biological targets, including protein kinases, enzymes involved in metabolic pathways, and various cell lines (e.g., cancer, microbial).

Target identification and validation: If promising activity is observed, efforts should be directed towards identifying the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and in silico modeling.

Mechanistic studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect. This could involve enzyme kinetics, cellular assays to probe signaling pathways, and structural biology studies (e.g., X-ray crystallography) to visualize the compound binding to its target.

ADME/Tox profiling: Early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for its development as a drug candidate.

Opportunities for Collaborative and Interdisciplinary Research

The comprehensive investigation of This compound from a chemical novelty to a potential therapeutic lead necessitates a collaborative and interdisciplinary approach. Key opportunities for collaboration include:

Synthetic and Medicinal Chemists: To develop efficient synthetic routes and generate a diverse library of analogs for SAR studies.

Computational Chemists: To perform in silico docking studies to predict potential biological targets and guide the design of more potent and selective analogs.

Biologists and Pharmacologists: To conduct in vitro and in vivo biological testing, identify molecular targets, and elucidate mechanisms of action.

Structural Biologists: To determine the three-dimensional structure of the compound in complex with its biological target, providing insights for further optimization.

By fostering collaborations between these disciplines, the scientific community can efficiently unlock the full potential of This compound and related novel chemical entities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, and what are their optimization challenges?

- Answer : The compound can be synthesized via palladium-catalyzed alkyne insertion (e.g., using o-iodonitroarenes and trifluoromethyl-substituted alkynes) . Alternative routes include condensation reactions of isatin derivatives with trifluoromethyl-containing reagents under acidic or basic conditions, as seen in similar indolin-2-one syntheses . Key challenges include controlling regioselectivity for the hydroxyl group at position 1 and minimizing side reactions from the electron-withdrawing trifluoromethyl group. Yields typically range from 55% to 90%, depending on the steric and electronic effects of substituents .

Q. How is the structural integrity of this compound validated experimentally?

- Answer : X-ray crystallography is the gold standard, using programs like SHELXL for refinement . For non-crystalline samples, multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical: the hydroxyl proton appears as a broad singlet (~δ 9-10 ppm), while the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~δ -60 to -65 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, with expected [M+H]+ peaks around m/z 232–235 .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

- Answer : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing effect polarizes the indolin-2-one core, influencing reactivity in nucleophilic/electrophilic reactions. Fluorine’s inductive effect also stabilizes adjacent hydrogen bonds, critical for biological interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity . Molecular docking (using AutoDock or Schrödinger) identifies binding poses in target proteins like KCa1.1 channels or JNK3 kinases . QSAR models correlate substituent effects (e.g., hydroxyl position) with activity, enabling rational design .

Q. What strategies resolve contradictions in reported biological activities of structurally related indolin-2-ones?

- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or impurities. Cross-validation via orthogonal assays (e.g., enzymatic vs. cell-based) is essential. For example, conflicting cytotoxicity data may require purity checks via HPLC and control experiments with degassed solvents to exclude oxidative byproducts . Meta-analyses of SAR trends (e.g., CF₃ vs. CH₃ substituents) clarify structure-activity relationships .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff), while cryo-EM or X-ray crystallography of protein-ligand complexes provides atomic-resolution insights . Isotopic labeling (e.g., ¹⁹F NMR) tracks real-time interactions in cellular environments .

Methodological Considerations

Q. How should researchers design dose-response experiments for evaluating the compound’s efficacy?

- Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., MaxiPost for KCa1.1 activation ) and account for solvent effects (DMSO ≤0.1%). Replicate experiments (n ≥ 3) and apply statistical models (e.g., nonlinear regression in GraphPad Prism) .

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.